2-(Carbamothioylamino)-4,6-dimethylpyridine-3-carboxylic acid
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Overview
Description
2-(Carbamothioylamino)-4,6-dimethylpyridine-3-carboxylic acid is a complex organic compound with a unique structure that includes a pyridine ring substituted with carbamothioylamino and carboxylic acid groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Carbamothioylamino)-4,6-dimethylpyridine-3-carboxylic acid typically involves multi-step organic reactionsThe reaction conditions often require specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control temperature, pressure, and other reaction parameters. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(Carbamothioylamino)-4,6-dimethylpyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can convert certain functional groups into simpler forms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing groups, while reduction may produce simpler derivatives of the original compound .
Scientific Research Applications
2-(Carbamothioylamino)-4,6-dimethylpyridine-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used in studies related to enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Carbamothioylamino)-4,6-dimethylpyridine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyridine derivatives with carbamothioylamino and carboxylic acid groups. Examples include:
- 2-(Carbamothioylamino)-4-methylpyridine-3-carboxylic acid
- 2-(Carbamothioylamino)-6-methylpyridine-3-carboxylic acid .
Uniqueness
What sets 2-(Carbamothioylamino)-4,6-dimethylpyridine-3-carboxylic acid apart is its specific substitution pattern on the pyridine ring, which can influence its chemical reactivity and biological activity. This unique structure may confer distinct properties that make it valuable for specific applications .
Properties
CAS No. |
806635-45-0 |
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Molecular Formula |
C9H11N3O2S |
Molecular Weight |
225.27 g/mol |
IUPAC Name |
2-(carbamothioylamino)-4,6-dimethylpyridine-3-carboxylic acid |
InChI |
InChI=1S/C9H11N3O2S/c1-4-3-5(2)11-7(12-9(10)15)6(4)8(13)14/h3H,1-2H3,(H,13,14)(H3,10,11,12,15) |
InChI Key |
QTGJTMKLMSGGHK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=C1C(=O)O)NC(=S)N)C |
Origin of Product |
United States |
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